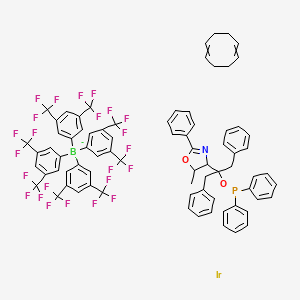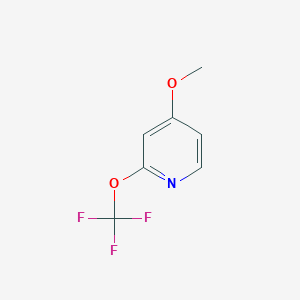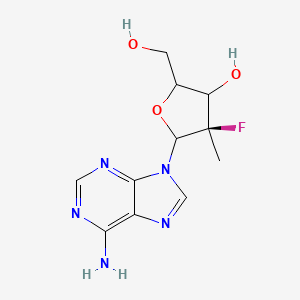
ThrePHOX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ThrePHOX is a chiral phosphinooxazoline ligand that has gained prominence in the field of asymmetric catalysis. It is derived from threonine and features a unique stereochemistry that allows it to transmit chirality effectively. This compound ligands are known for their versatility and high enantioselectivity in various catalytic reactions, making them valuable tools in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ThrePHOX ligands are typically synthesized from amino alcohols. The central intermediate in the synthesis is a derivative bearing a methoxycarbonyl group at the stereogenic center next to the oxazoline nitrogen atom. The addition of methylmagnesium chloride to this intermediate leads to a tertiary alcohol, which can then be acylated or silylated to produce this compound ligands with different steric demands .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of robust and reproducible reaction conditions is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: ThrePHOX ligands are involved in various types of reactions, including:
Asymmetric Hydrogenation: this compound ligands are highly effective in iridium-catalyzed asymmetric hydrogenation of olefins, achieving high enantioselectivities.
Allylic Substitution: These ligands are also used in palladium-catalyzed allylic substitution reactions.
Common Reagents and Conditions:
Iridium Complexes: Used in asymmetric hydrogenation reactions.
Palladium Complexes: Employed in allylic substitution reactions.
Methylmagnesium Chloride: Utilized in the synthesis of this compound ligands.
Major Products Formed: The major products formed from reactions involving this compound ligands are optically active compounds with high enantiomeric excess, which are valuable in the synthesis of pharmaceuticals and fine chemicals .
Aplicaciones Científicas De Investigación
ThrePHOX ligands have a wide range of applications in scientific research, including:
Chemistry: Used as chiral ligands in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules with high enantioselectivity.
Medicine: Utilized in the production of pharmaceuticals that require high enantiomeric purity.
Industry: Applied in the synthesis of fine chemicals and materials with specific chiral properties.
Mecanismo De Acción
The mechanism by which ThrePHOX ligands exert their effects involves the transmission of chirality from the ligand to the substrate. The stereochemistry of this compound is positioned at the center of the backbone, allowing it to transmit chirality to both sides of the chelate. This unique feature enhances the enantioselectivity of the catalytic reactions in which this compound ligands are involved .
Comparación Con Compuestos Similares
PHOX: The progenitor of ThrePHOX, known for its use in asymmetric catalysis.
SimplePHOX: A derivative of PHOX with simpler synthesis but prone to hydrolysis and oxidation.
NeoPHOX: Another derivative with structural tunability and high enantioselectivity.
Uniqueness of this compound: this compound stands out due to its ability to transmit chirality effectively to both sides of the chelate, resulting in higher enantioselectivities compared to its progenitors and derivatives. Its versatility and stability in various catalytic reactions make it a preferred choice for many synthetic applications .
Propiedades
Fórmula molecular |
C77H58BF24IrNO2P- |
|---|---|
Peso molecular |
1719.3 g/mol |
Nombre IUPAC |
cycloocta-1,5-diene;iridium;[2-(5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-1,3-diphenylpropan-2-yl]oxy-diphenylphosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C37H34NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-26,29,35H,27-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;; |
Clave InChI |
OYQSQQMXRUOJGB-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1CC=CCCC=C1.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14796460.png)
![2-Propenamide, N-[3-[[5-(3-quinolinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]-](/img/structure/B14796480.png)

![(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14796495.png)
![2-bromo-4-tert-butyl-6-[(E)-(4-methylphenyl)diazenyl]phenol](/img/structure/B14796499.png)

![6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14796504.png)

![6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14796512.png)
![3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14796513.png)
![2-(2,4-dimethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14796517.png)
![2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole](/img/structure/B14796524.png)

